Cas no 1822556-91-1 (Methyl 2-amino-3-(5-hydroxypyridin-3-yl)propanoate)

Methyl 2-amino-3-(5-hydroxypyridin-3-yl)propanoate 化学的及び物理的性質
名前と識別子
-
- 1822556-91-1
- methyl 2-amino-3-(5-hydroxypyridin-3-yl)propanoate
- EN300-8764953
- Methyl 2-amino-3-(5-hydroxypyridin-3-yl)propanoate
-
- MDL: MFCD24491124
- インチ: 1S/C9H12N2O3/c1-14-9(13)8(10)3-6-2-7(12)5-11-4-6/h2,4-5,8,12H,3,10H2,1H3
- InChIKey: KFYJDJOUAXXTMM-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C(CC1C=NC=C(C=1)O)N)=O
計算された属性
- せいみつぶんしりょう: 196.08479225g/mol
- どういたいしつりょう: 196.08479225g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 199
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 85.4Ų
Methyl 2-amino-3-(5-hydroxypyridin-3-yl)propanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-8764953-10.0g |
methyl 2-amino-3-(5-hydroxypyridin-3-yl)propanoate |
1822556-91-1 | 95.0% | 10.0g |
$8295.0 | 2025-02-21 | |
Enamine | EN300-8764953-0.05g |
methyl 2-amino-3-(5-hydroxypyridin-3-yl)propanoate |
1822556-91-1 | 95.0% | 0.05g |
$1620.0 | 2025-02-21 | |
Enamine | EN300-8764953-2.5g |
methyl 2-amino-3-(5-hydroxypyridin-3-yl)propanoate |
1822556-91-1 | 95.0% | 2.5g |
$3782.0 | 2025-02-21 | |
Enamine | EN300-8764953-5.0g |
methyl 2-amino-3-(5-hydroxypyridin-3-yl)propanoate |
1822556-91-1 | 95.0% | 5.0g |
$5594.0 | 2025-02-21 | |
Enamine | EN300-8764953-1.0g |
methyl 2-amino-3-(5-hydroxypyridin-3-yl)propanoate |
1822556-91-1 | 95.0% | 1.0g |
$1929.0 | 2025-02-21 | |
Enamine | EN300-8764953-0.25g |
methyl 2-amino-3-(5-hydroxypyridin-3-yl)propanoate |
1822556-91-1 | 95.0% | 0.25g |
$1774.0 | 2025-02-21 | |
Enamine | EN300-8764953-10g |
methyl 2-amino-3-(5-hydroxypyridin-3-yl)propanoate |
1822556-91-1 | 10g |
$8295.0 | 2023-09-01 | ||
Enamine | EN300-8764953-0.5g |
methyl 2-amino-3-(5-hydroxypyridin-3-yl)propanoate |
1822556-91-1 | 95.0% | 0.5g |
$1851.0 | 2025-02-21 | |
Enamine | EN300-8764953-0.1g |
methyl 2-amino-3-(5-hydroxypyridin-3-yl)propanoate |
1822556-91-1 | 95.0% | 0.1g |
$1697.0 | 2025-02-21 | |
Enamine | EN300-8764953-1g |
methyl 2-amino-3-(5-hydroxypyridin-3-yl)propanoate |
1822556-91-1 | 1g |
$1929.0 | 2023-09-01 |
Methyl 2-amino-3-(5-hydroxypyridin-3-yl)propanoate 関連文献
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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5. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
Methyl 2-amino-3-(5-hydroxypyridin-3-yl)propanoateに関する追加情報
Methyl 2-amino-3-(5-hydroxypyridin-3-yl)propanoate (CAS No. 1822556-91-1): A Comprehensive Overview
Methyl 2-amino-3-(5-hydroxypyridin-3-yl)propanoate, identified by its CAS number 1822556-91-1, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound, featuring a unique structural motif, has garnered attention due to its potential applications in drug discovery and therapeutic development. The presence of both amino and hydroxypyridine functional groups makes it a versatile intermediate for synthesizing more complex molecules with biological activity.
The structure of Methyl 2-amino-3-(5-hydroxypyridin-3-yl)propanoate consists of a propanoate backbone modified at the second carbon with an amino group and at the third carbon with a 5-hydroxypyridinyl moiety. This arrangement not only contributes to its chemical reactivity but also suggests potential interactions with biological targets. The hydroxypyridine ring, in particular, is known for its ability to form hydrogen bonds, which is a critical feature for drug-like molecules aiming to interact with proteins and enzymes.
In recent years, there has been growing interest in the development of small molecules that can modulate biological pathways associated with various diseases. The Methyl 2-amino-3-(5-hydroxypyridin-3-yl)propanoate compound has been explored as a building block in the synthesis of potential therapeutic agents. Its dual functionality allows for further derivatization, enabling the creation of molecules with tailored properties. For instance, researchers have investigated its use in developing kinase inhibitors, which are crucial for treating cancers and inflammatory diseases.
One of the most compelling aspects of this compound is its potential role in the development of treatments for neurological disorders. The hydroxypyridine moiety is particularly relevant here, as it has been shown to interact with specific receptors and enzymes in the brain. Studies have demonstrated that derivatives of this compound can modulate neurotransmitter release and receptor activity, suggesting a therapeutic window for conditions such as Alzheimer's disease and Parkinson's disease. The amino group also provides a site for further functionalization, allowing chemists to fine-tune the pharmacological profile of their synthetic targets.
The synthesis of Methyl 2-amino-3-(5-hydroxypyridin-3-yl)propanoate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations. Advances in catalytic methods have made it possible to achieve these transformations more efficiently, reducing the environmental impact and cost associated with production.
In addition to its pharmaceutical applications, this compound has shown promise in material science research. The unique structural features of Methyl 2-amino-3-(5-hydroxypyridin-3-yl)propanoate make it a valuable precursor for designing novel materials with enhanced properties. For example, its ability to form stable hydrogen bonds has been exploited in the development of self-assembling polymers and supramolecular structures. These materials have potential applications in nanotechnology, coatings, and even as components in electronic devices.
The< strong>Methyl 2-amino-3-(5-hydroxypyridin-3-yl)propanoate compound has also been studied for its role in medicinal chemistry as a scaffold for drug discovery programs. By modifying its structure, researchers can generate libraries of compounds that can be screened for biological activity. This approach has led to the identification of several lead compounds that are now being evaluated further in preclinical studies. The versatility of this scaffold makes it an attractive choice for medicinal chemists looking to develop new treatments for a wide range of diseases.
The< strong>CAS No. 1822556-91-1 designation ensures that researchers have access to consistent and high-quality material for their experiments. Regulatory agencies and chemical suppliers rely on CAS numbers to provide a unique identifier for chemical substances, facilitating accurate documentation and communication across the scientific community. This standardization is crucial for ensuring reproducibility in research and compliance with industry standards.
In conclusion, Methyl 2-amino-3-(5-hydroxypyridin-3-yl)propanoate (CAS No. 1822556-91-1) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features enable diverse applications, from drug development to advanced material design. As research continues to uncover new possibilities, this compound is poised to play an increasingly important role in scientific innovation.
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